2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
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Overview
Description
2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is an organic compound with the empirical formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a solid at room temperature and is known for its unique structure, which includes a pyrrolidinone ring and a benzaldehyde moiety connected via an ethoxy linker .
Preparation Methods
The synthesis of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-pyrrolidinone in the presence of a suitable base to form the ethoxy linkage . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into specific binding sites, influencing biochemical processes .
Comparison with Similar Compounds
Similar compounds to 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde include:
- 3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
- 2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
These compounds share structural similarities but differ in functional groups or substituents, which can affect their chemical properties and applications
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-11-5-1-2-6-12(11)17-10-13(16)14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGWFZVNSDLFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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